molecular formula C11H12N2O B13322586 (2-Methylphenyl)(1H-pyrazol-4-yl)methanol

(2-Methylphenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13322586
M. Wt: 188.23 g/mol
InChI Key: BJHCWJJBMASXMT-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a 2-methylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringCommon reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

(2-Methylphenyl)(1H-pyrazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylphenyl)(1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole ring and the hydroxymethyl group provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2-methylphenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11(14)9-6-12-13-7-9/h2-7,11,14H,1H3,(H,12,13)

InChI Key

BJHCWJJBMASXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CNN=C2)O

Origin of Product

United States

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